molecular formula C17H17ClN4O2 B3009792 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide CAS No. 1260938-94-0

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide

Cat. No. B3009792
CAS RN: 1260938-94-0
M. Wt: 344.8
InChI Key: SULLHSQZXWKOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide" is a structurally complex molecule that is likely to have significant biological activity given the presence of multiple heterocyclic components such as oxadiazole and pyrrole rings, as well as chlorophenyl and acetamide groups. While the specific compound is not directly discussed in the provided papers, similar compounds with chloro, oxadiazole, and acetamide moieties have been synthesized and evaluated for their biological activities, particularly anticancer properties .

Synthesis Analysis

The synthesis of related compounds involves linear synthetic routes that yield novel derivatives with potential biological activities. For instance, a series of 2-chloro N-aryl substituted acetamide derivatives of oxadiazole compounds have been synthesized and characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods are likely applicable to the synthesis of the compound , suggesting a multi-step process involving the formation of the oxadiazole ring followed by subsequent functionalization with the chlorophenyl and acetamide groups.

Molecular Structure Analysis

The molecular structure of related chloroacetamide derivatives has been studied using X-ray crystallography. For example, a 2-chloroacetamide compound with a chlorophenyl ring oriented at a specific angle to the thiazole ring has been described, with intermolecular interactions forming zigzag chains in the crystal lattice . These structural insights are valuable for understanding the potential conformation and intermolecular interactions of the compound .

Chemical Reactions Analysis

The chemical reactivity of chloroacetamide derivatives is influenced by the presence of electron-withdrawing groups such as chloro substituents, which can affect the electrophilic character of the acetamide carbonyl group. The related compounds exhibit a range of intermolecular interactions, including hydrogen bonding and halogen-arene interactions, which can influence their reactivity and binding to biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives are determined by their molecular structure. The presence of heteroatoms and halogen substituents can influence properties such as solubility, melting point, and stability. The intermolecular interactions observed in the crystal structures of related compounds suggest that the compound may have similar properties, which could affect its solubility and stability, as well as its interaction with biological molecules .

Scientific Research Applications

Synthesis and Biological Properties

  • The synthesis of compounds with 1,2,4-oxadiazol rings, similar to the compound , has been a focus due to their diverse biological properties. A method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which are structurally related to the specified compound, was developed. These compounds have shown interesting pharmacological activities in biological assessments (Karpina et al., 2019).

Pharmacological Activities

  • 1,3,4-Oxadiazole derivatives, a class to which the specified compound belongs, have been reported for diverse medical uses due to their versatile pharmacological properties. Specific derivatives have demonstrated significant anti-inflammatory and anti-thrombotic effects in both in-vitro and in-vivo studies, indicating potential for pharmaceutical development (Basra et al., 2019).

Antibacterial Properties

  • Various derivatives of 1,3,4-oxadiazoles have been synthesized and examined for their antibacterial activity. These compounds, including structures similar to the specified acetamide, have shown significant antibacterial properties, suggesting their potential application in treating bacterial infections (Ramalingam et al., 2019).

Potential in Photovoltaic Applications

  • Some bioactive acetamide analogs, structurally related to the specified compound, have been studied for their photovoltaic efficiency. These compounds show good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells, indicating a possible application in renewable energy technologies (Mary et al., 2020).

Cytotoxic Evaluation

  • Derivatives of 1,3,4-oxadiazole, similar to the specified acetamide, have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. This research indicates the potential of these compounds in the development of cancer therapeutics (Hassanzadeh et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific biological activities. As with any compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound might involve further exploration of its potential biological activities, as well as optimization of its synthesis process. It could also involve the design of new derivatives with improved properties .

properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-11(2)19-15(23)10-22-8-4-7-14(22)17-20-16(21-24-17)12-5-3-6-13(18)9-12/h3-9,11H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULLHSQZXWKOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.